(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+)

描述

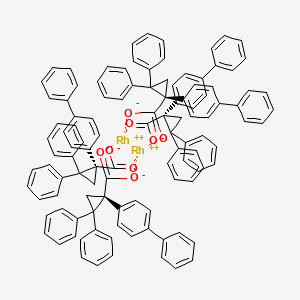

This compound is a chiral rhodium(II) carboxylate complex featuring a cyclopropane core substituted with multiple aromatic groups. The (1R)-configured cyclopropane carboxylate ligand is bound to a rhodium(2+) center, likely forming a dinuclear structure analogous to other dirhodium carboxylates (e.g., Rh₂(OAc)₄).

属性

分子式 |

C112H84O8Rh2 |

|---|---|

分子量 |

1763.7 g/mol |

IUPAC 名称 |

(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) |

InChI |

InChI=1S/4C28H22O2.2Rh/c4*29-26(30)28(25-18-16-22(17-19-25)21-10-4-1-5-11-21)20-27(28,23-12-6-2-7-13-23)24-14-8-3-9-15-24;;/h4*1-19H,20H2,(H,29,30);;/q;;;;2*+2/p-4/t4*28-;;/m0000../s1 |

InChI 键 |

JTMGGQSKZDYMJC-KRWSPKMLSA-J |

手性 SMILES |

C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].[Rh+2].[Rh+2] |

规范 SMILES |

C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.[Rh+2].[Rh+2] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) typically involves the coordination of rhodium ions with the cyclopropane carboxylate ligand. This can be achieved through various methods, including:

Ligand Exchange Reactions: Rhodium complexes can be synthesized by exchanging ligands in a precursor rhodium complex with the desired cyclopropane carboxylate ligand.

Direct Coordination: The direct reaction of rhodium salts with the cyclopropane carboxylate ligand under controlled conditions.

Industrial Production Methods

Industrial production of such organometallic compounds often involves large-scale ligand exchange reactions or direct coordination methods, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

化学反应分析

Cyclopropanation of Alkenes

This compound facilitates enantioselective cyclopropanation via rhodium-carbene intermediates. Key findings include:

Mechanism

-

Carbene Formation : Reaction with diazo compounds generates a zwitterionic rhodium alkyl complex, releasing N₂ to form a rhodium carbene .

-

Cyclopropanation : The carbene undergoes concerted addition to alkenes, retaining alkene configuration but potentially forming diastereomers due to heterotopic carbene faces .

Stereochemical Control

| Factor | Effect on Diastereoselectivity (E:Z) |

|---|---|

| Larger ester substituents | Increased E selectivity |

| Electron-rich ligands | Enhanced E selectivity |

For example, vinyl diazoacetates exhibit >95% E selectivity with terminal alkenes due to an "end-on" transition state .

Site-Selective C–H Functionalization

The catalyst’s sterically demanding cyclopropane-carboxylate ligands enable unique site selectivity:

Substrate Scope and Selectivity

| Substrate | Preferred Site | Competing Pathways |

|---|---|---|

| Linear alkanes | Terminal methylene C–H | Benzylic C–H (suppressed) |

| Furans | C3–C4 diene positions | Ring-opening side products |

Notably, the catalyst outperforms conventional dirhodium complexes (e.g., Rh₂(OAc)₄) in discriminating between electronically similar C–H bonds .

Tandem Cyclopropanation/Cope Rearrangement

With dienes or heterocycles, the initial cyclopropane product undergoes further transformations:

Reaction Outcomes

| Substrate | Primary Product | Secondary Product (Rearrangement) |

|---|---|---|

| Dienes | Divinyl cyclopropane | Cycloheptadiene |

| Pyrroles | Bridged cyclopropane | Nitrogen-containing cycloheptadiene |

For pyrroles, chiral auxiliaries (e.g., methyl lactate) on the diazoacetate yield moderate diastereoselectivity (dr 3:1) .

Limitations and Side Reactions

-

Electron-deficient diazo compounds (e.g., diazomalonates) favor [3+2] cycloaddition over cyclopropanation .

-

Solvent effects : Enantioselectivity varies significantly with solvent polarity, though mechanistic details remain unclear .

Comparison with Related Catalysts

| Catalyst | Selectivity Profile | Typical ee (%) |

|---|---|---|

| Rh₂(S-DOSP)₄ | High enantioselectivity | 90–98 |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | Terminal C–H preference | 80–90 |

| Rh₂(OAc)₄ | Low steric discrimination | <50 |

科学研究应用

Chemistry

In chemistry, (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) is studied for its catalytic properties. Rhodium complexes are known for their ability to catalyze various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation.

Biology and Medicine

In biology and medicine, rhodium complexes are explored for their potential therapeutic applications. Some rhodium compounds have shown promise as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.

Industry

In industry, rhodium complexes are used in catalytic processes for the production of fine chemicals, pharmaceuticals, and polymers. Their unique reactivity and selectivity make them valuable catalysts in various industrial applications.

作用机制

The mechanism of action of (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the cyclopropane carboxylate ligand. This coordination can influence the electronic properties of the rhodium center, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic action.

相似化合物的比较

Rhodium(II) Carboxylates in Catalysis and Medicine

Rhodium(II) carboxylates are widely studied for their catalytic and biological properties. Key comparisons include:

Key Findings :

- Solubility : The target compound’s bulky aromatic ligands likely reduce aqueous solubility compared to Rh₂(OAc)₄ but may improve compatibility with organic reaction media or lipid membranes in biological systems .

- Catalytic Efficiency : Bulky ligands could hinder substrate access in catalysis, reducing reaction rates compared to Rh₂(OAc)₄. However, enantioselectivity might be enhanced due to steric steering, as seen in chiral dirhodium catalysts like Rh₂(S-PTTL)₄ .

- Biological Distribution : Related rhodium carboxylates (e.g., rhodium propionate) show prolonged retention in the liver (t₁/₂ ~20 days) compared to shorter half-lives in kidneys and blood . The target compound’s lipophilicity may further extend tissue retention, altering pharmacokinetics.

Cyclopropane Carboxylate Esters: Pyrethroids

Pyrethroids are cyclopropane carboxylate esters with insecticidal activity. Structural and functional comparisons:

Key Differences :

- Mode of Action : Pyrethroids act as neurotoxins via sodium channel modulation, whereas rhodium carboxylates may interact with biomolecules (e.g., DNA) through metal coordination, akin to cisplatin .

Other Cyclopropane Derivatives

- ZK159222 : A cyclopropane carboxylate with vitamin D-like activity, highlighting how substituents dictate function (e.g., endocrine modulation vs. metal-based therapy) .

- TCPOBOP: A non-carboxylate cyclopropane compound activating constitutive androstane receptors, emphasizing structural diversity in biological targeting .

生物活性

The compound (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate; rhodium(2+) is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Molecular Formula : C23H21O2Rh

Molecular Weight : 388.3 g/mol

IUPAC Name : (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate; rhodium(2+)

Structure

The compound features a cyclopropane ring substituted with two phenyl groups and a carboxylate moiety coordinated to a rhodium ion. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds similar to (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate exhibit various biological activities, including:

- Anticancer Activity : Some studies suggest that rhodium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and death .

- Antimicrobial Properties : Rhodium complexes have shown promise as antimicrobial agents, potentially disrupting bacterial cell membranes or interfering with metabolic processes .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety of this compound:

Case Study 1: Anticancer Efficacy

In a study published in 2020, researchers evaluated the anticancer properties of (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate in vitro. The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against several bacterial strains. The results demonstrated that it had potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

常见问题

Q. Advanced Research Focus

- Ligand Scalability : Multi-step synthesis of chiral cyclopropane ligands requires optimizing yields and minimizing racemization. Flow chemistry or enzymatic resolution may improve efficiency .

- Rhodium Recovery : Rhodium is costly; implement biphasic systems or solid-supported catalysts to facilitate recycling .

- Reproducibility : Strict control of moisture and oxygen is critical, as Rh(II) complexes are often air-sensitive. Use glovebox or Schlenk techniques for consistent results .

How do structural modifications to the cyclopropane ligand impact the biological activity of rhodium(II) complexes?

Q. Advanced Research Focus

- Targeted Interactions : Introduce functional groups (e.g., hydroxyl or fluoro substituents) to enhance binding to biomolecules. Rhodium(III) analogs showed increased DNA intercalation via planar aromatic ligands .

- Cytotoxicity Screening : Use MTT assays to correlate substituent hydrophobicity (e.g., diphenyl vs. alkyl groups) with cellular uptake and efficacy .

- Enzyme Inhibition : Test complexes against metalloenzymes (e.g., topoisomerases) where Rh can displace native metal cofactors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。